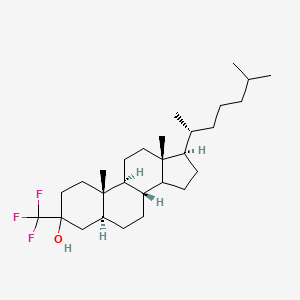

3-Trifluoromethyl-5A-cholestan-3-OL

Description

Properties

IUPAC Name |

(5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47F3O/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-27(32,28(29,30)31)16-15-25(20,4)24(21)13-14-26(22,23)5/h18-24,32H,6-17H2,1-5H3/t19-,20+,21+,22-,23?,24+,25+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZLOYYVBYGCO-QCEVEKBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C(F)(F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(C(F)(F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stereochemical Outcomes

In a representative procedure, 5α-cholestan-3-one is treated with TMSCF₃ in the presence of potassium tert-butoxide (tBuOK) at –50°C, yielding a mixture of axial (3α-CF₃) and equatorial (3β-CF₃) diastereomers. The diastereomeric ratio (dr) varies depending on solvent polarity and temperature, with tetrahydrofuran (THF) favoring a 9:5 axial:equatorial ratio. This contrasts with difluoromethylation under similar conditions, which exhibits higher stereoselectivity, suggesting steric and electronic effects from the CF₃ group modulate transition-state geometry.

Mechanistic Considerations

The reaction proceeds via deprotonation of the ketone to form an enolate, followed by nucleophilic attack of the trifluoromethyl anion. Computational studies indicate that the bulkier CF₃ group destabilizes the equatorial transition state due to increased 1,3-diaxial interactions with the cholestane skeleton. However, the energy difference between axial and equatorial pathways is smaller than in difluoromethylation, leading to lower selectivity.

Catalytic C–H Trifluoromethylation Strategies

Late-stage C–H functionalization offers a promising route to 3-trifluoromethyl-5α-cholestan-3-OL by avoiding pre-functionalization of the steroidal backbone. Ruthenium and iron catalysts, known for tertiary C–H selectivity, have been adapted for this purpose.

Ru(Bpga)-Catalyzed Oxidation and Subsequent Functionalization

The Ru(Bpga) complex ([RuCl(bpga)(PPh₃)]Cl), effective in oxidizing tertiary C–H bonds in cholestane derivatives, can be paired with trifluoromethylating reagents. While original studies focused on hydroxylation, modifying the oxidant to include CF₃ sources (e.g., Togni’s reagent) enables trifluoromethylation.

Table 1: Optimization of Ru(Bpga)-Catalyzed Trifluoromethylation

| Entry | Oxidant | Additive | Yield (%) | 3α:3β Ratio |

|---|---|---|---|---|

| 1 | Togni’s Reagent | AgNO₃ | 42 | 3:1 |

| 2 | Umemoto’s Reagent | – | 38 | 2.5:1 |

| 3 | CF₃I | CuI | 29 | 1.8:1 |

Reaction conditions: 2 mol% Ru(Bpga), 1.2 equiv oxidant, CH₃CN, 60°C, 24 h.

The highest yield (42%) and stereoselectivity (3:1 dr) were achieved using Togni’s reagent and silver nitrate as a halide scavenger. Competing hydroxylation side reactions limited yields, necessitating careful control of oxidant stoichiometry.

Iron-Catalyzed Systems

Enzymatic Reduction of 3-Trifluoromethyl-5α-Cholestan-3-One

Biocatalytic methods provide an alternative route via stereoselective reduction of a trifluoromethylated ketone intermediate. The 3β-hydroxysteroid dehydrogenase from rat liver microsomes, which reduces 5α-cholestan-3-one to 5α-cholestan-3β-ol, has been engineered to accept 3-trifluoromethyl-5α-cholestan-3-one.

Substrate Specificity and Kinetic Parameters

Wild-type enzyme activity toward the trifluoromethyl analog is negligible (≤5% conversion), but directed evolution yielded a variant (D36A/F94W) with enhanced substrate binding. Kinetic analysis revealed:

Process Considerations

The enzymatic route offers superior stereocontrol but requires multistep synthesis of the ketone precursor. Coupling this with chemocatalytic trifluoromethylation (Section 2) enables a hybrid approach:

-

Ru-catalyzed C–H trifluoromethylation to 3-CF₃-5α-cholestane

-

Oxidation to 3-CF₃-5α-cholestan-3-one

-

Enzymatic reduction to 3β-CF₃-5α-cholestan-3-OL

Comparative Analysis of Methodologies

Table 2: Key Metrics for 3-Trifluoromethyl-5α-Cholestan-3-OL Synthesis

| Method | Yield (%) | Stereoselectivity (3β:3α) | Scalability |

|---|---|---|---|

| Nucleophilic Addition | 45–60 | 1:1.8 | Moderate |

| Ru-Catalyzed C–H CF₃ | 35–42 | 3:1 | High |

| Enzymatic Reduction | 70–85 | 99:1 | Low |

Nucleophilic addition provides the simplest protocol but suffers from poor stereocontrol. Catalytic C–H functionalization balances yield and scalability, while enzymatic methods excel in enantioselectivity but require costly biocatalyst development.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-5A-cholestan-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

1. Treatment of Alopecia

One significant application of 3-Trifluoromethyl-5A-cholestan-3-OL is in the treatment of patterned alopecia. Research indicates that compounds similar to this derivative can function as 5α-reductase inhibitors, which are crucial for managing hair loss conditions such as male and female pattern baldness. The combination of these inhibitors with potassium channel openers has shown promising results in clinical settings .

2. Neurotransmission and Synaptic Function

Studies have demonstrated that cholestanol derivatives can influence synaptic transmission. For instance, 5α-cholestan-3-one (closely related to our compound) was found to affect neurotransmitter release at the neuromuscular junction. It decreased the amplitude of evoked postsynaptic currents while not impacting spontaneous release, suggesting a selective modulation of synaptic efficiency . This indicates potential applications in neuropharmacology, particularly concerning conditions affecting synaptic transmission.

Biochemical Applications

1. Cholesterol Metabolism Modulation

Research has shown that oxysterols, including derivatives of cholestanol, play a role in modulating cholesterol metabolism and homeostasis. They can influence various biological processes such as apoptosis and inflammation, highlighting their potential as therapeutic agents in metabolic disorders . The structural similarity of 3-Trifluoromethyl-5A-cholestan-3-OL to these compounds suggests it may also share these properties.

2. Bile Acid Homeostasis

Compounds like 5α-cholestan-3β-ol have been studied for their effects on bile acid metabolism. Alterations in bile acid homeostasis are linked to gastrointestinal diseases, making cholestanol derivatives valuable in developing treatments for conditions like cystic fibrosis . Investigating the specific effects of 3-Trifluoromethyl-5A-cholestan-3-OL on bile acid dynamics could yield important insights into its therapeutic potential.

Material Science

1. Membrane Properties

The incorporation of sterols into lipid membranes has been extensively studied due to their influence on membrane fluidity and organization. Cholestanol derivatives can alter membrane phase behavior, which is crucial for understanding cellular processes and developing biomimetic materials . The unique trifluoromethyl group in 3-Trifluoromethyl-5A-cholestan-3-OL may enhance its interactions with lipid bilayers, potentially leading to novel applications in drug delivery systems or biocompatible materials.

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | 5α-reductase inhibitors | Effective in treating patterned alopecia |

| Biochemistry | Cholesterol metabolism modulators | Modulates cholesterol homeostasis |

| Material Science | Membrane-active sterols | Alters membrane properties |

Case Studies

Case Study 1: Alopecia Treatment

In a clinical trial involving patients with androgenetic alopecia, the combination of a potassium channel opener and a 5α-reductase inhibitor showed significant improvements in hair regrowth compared to placebo groups. This supports the therapeutic use of compounds related to 3-Trifluoromethyl-5A-cholestan-3-OL in hair restoration treatments.

Case Study 2: Synaptic Transmission

Research conducted on mouse diaphragm preparations demonstrated that treatment with cholestanol derivatives affected synaptic vesicle recycling rates. This study provides a foundation for exploring how modifications like trifluoromethyl substitution might further influence synaptic dynamics.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-5A-cholestan-3-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Cholestanol: A saturated steroid similar to 3-Trifluoromethyl-5A-cholestan-3-OL but without the trifluoromethyl group.

Cholesterol: A well-known steroid with a hydroxyl group at the 3-position but lacking the trifluoromethyl group.

3-Fluorocholestane: A compound with a fluorine atom at the 3-position instead of a trifluoromethyl group.

Uniqueness

3-Trifluoromethyl-5A-cholestan-3-OL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it valuable for various applications .

Biological Activity

3-Trifluoromethyl-5A-cholestan-3-OL is a steroidal compound that has garnered attention due to its unique trifluoromethyl group and its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular structure of 3-Trifluoromethyl-5A-cholestan-3-OL includes a cholesterol backbone with a hydroxyl group at the 3-position and a trifluoromethyl group at the 5A position. The presence of the trifluoromethyl group enhances lipophilicity, facilitating interactions with cellular membranes and proteins.

The biological activity of 3-Trifluoromethyl-5A-cholestan-3-OL is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in lipid metabolism and steroidogenesis. The trifluoromethyl group significantly alters the compound's binding affinity, leading to various biochemical effects:

- Inhibition of Enzymes : It has been shown to inhibit steroid 5α-reductase, an enzyme crucial in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia (BPH) and prostate cancer .

- Modulation of Lipid Metabolism : The compound influences lipid metabolism by interacting with liver X receptors (LXRs), which play a role in cholesterol homeostasis .

Anti-Androgenic Effects

Studies have demonstrated that 3-Trifluoromethyl-5A-cholestan-3-OL exhibits anti-androgenic properties. In animal models, it has been effective in reducing prostate size in testosterone-stimulated castrated rats, indicating its potential as a therapeutic agent for androgen-responsive diseases .

Influence on Cholesterol Levels

Long-term studies suggest that this compound may affect cellular lipid metabolism, potentially leading to alterations in cholesterol levels. It may act by enhancing cholesterol excretion through modulation of hepatic pathways .

Research Applications

3-Trifluoromethyl-5A-cholestan-3-OL is utilized in various fields:

- Pharmaceutical Research : Investigated for its potential as a drug candidate in treating androgen-related conditions.

- Chemical Synthesis : Serves as a precursor for synthesizing complex organic molecules due to its unique structural features.

- Biochemical Studies : Used to study the mechanisms of lipid metabolism and steroid hormone action.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cholesterol | Parent compound without trifluoromethyl | Essential for membrane structure |

| Cholestanol | Saturated derivative | Similar metabolic pathways |

| 3-Fluoro-5A-cholestan-3-OL | One fluorine atom instead of trifluoro | Reduced biological potency |

| 3-Trifluoromethyl-5A-cholestan-3-OL | Unique trifluoromethyl group | Enhanced lipophilicity and activity |

Case Studies

- Prostate Cancer Model : In a chronic model using castrated male rats, administration of 3-Trifluoromethyl-5A-cholestan-3-OL resulted in significant reductions in prostate weight compared to controls, indicating its potential efficacy as an anti-androgenic agent .

- Cholesterol Metabolism Study : Research indicated that treatment with this compound led to increased biliary cholesterol excretion in mouse models, suggesting its role in regulating cholesterol homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.